Alentemol hydrobromide is derived from the parent compound, alentemol, through the formation of its hydrobromide salt. Its chemical classification places it within the category of amines and phenols, specifically as a substituted phenalen derivative. The compound is identified by its CAS number 121514-27-0 and has been referenced in various scientific studies for its biological activities and potential therapeutic applications.
The synthesis of alentemol hydrobromide involves a multi-step process, primarily starting from 2-(dipropylamino)-2,3-dihydro-1H-phenalen-5-ol. The key steps in the synthesis include:
In industrial settings, the production follows similar synthetic routes but utilizes larger reactors and automated systems for continuous monitoring. Key parameters such as temperature, pressure, and pH are stringently controlled to optimize yield and maintain product quality.
Alentemol hydrobromide has a molecular formula of and a molecular weight of approximately 364.3 g/mol. Its structural characteristics include:
The molecular structure can be represented using various formats:
InChI=1S/C19H25NO.BrH/c1-3-8-20(9-4-2)17-10-14-6-5-7-15-12-18(21)13-16(11-17)19(14)15;/h5-7,12-13,17,21H,3-4,8-11H2,1-2H3;1HCCCN(CCC)C1CC2=CC=CC3=CC(=CC(=C23)C1)O.BrAlentemol hydrobromide participates in several chemical reactions:
For these reactions:
Alentemol hydrobromide functions primarily as a selective dopamine autoreceptor agonist. It binds to presynaptic dopamine receptors in the central nervous system, inhibiting dopamine release. This mechanism is crucial for modulating dopaminergic pathways, which can be beneficial in conditions characterized by excessive dopaminergic activity.
The compound's selectivity for autoreceptors allows it to fine-tune dopamine levels without overstimulation of postsynaptic receptors, making it a candidate for antipsychotic therapies.
Alentemol hydrobromide exhibits several notable physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 364.3 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO, ethanol |
| Melting Point | Not specified |
| Stability | Stable at -20°C |
The elemental composition includes:
Alentemol hydrobromide has several scientific applications:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5